Reduced Basicity of Bridgehead Nitrogens vs. Piperazine: A pKa Comparison
The basicity of 1,3-diazabicyclo[1.1.1]pentane is significantly lower than that of its common monocyclic analog, piperazine. Computational predictions indicate a pKa of 7.12 for the title compound, while the experimentally determined pKa of piperazine is 9.8 . This large difference of 2.68 log units means that the compound is predominantly neutral at physiological pH, a property that typically correlates with enhanced passive membrane permeability and reduced efflux liability.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 7.12 (Predicted) |
| Comparator Or Baseline | Piperazine: pKa = 9.8 (Experimental) |
| Quantified Difference | ΔpKa = -2.68 |
| Conditions | Aqueous medium, 25 °C; target compound value from in silico prediction. |
Why This Matters
A lower pKa reduces the fraction of positively charged species at physiological pH, which is a critical factor for optimizing permeability and avoiding hERG channel binding in drug discovery programs.
